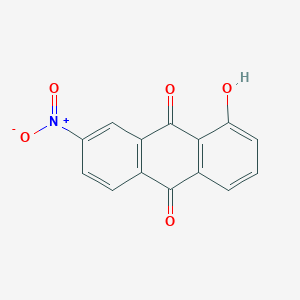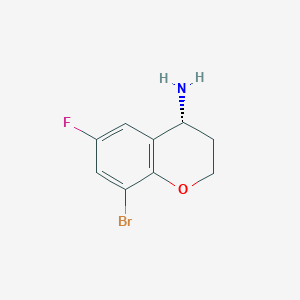
(R)-8-Bromo-6-fluorochroman-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-8-Bromo-6-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-8-Bromo-6-fluorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorine atom at the 6th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of ®-8-Bromo-6-fluorochroman-4-amine may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: ®-8-Bromo-6-fluorochroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.
科学的研究の応用
®-8-Bromo-6-fluorochroman-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of ®-8-Bromo-6-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
類似化合物との比較
Similar Compounds
®-8-Bromo-6-chlorochroman-4-amine: Similar structure but with a chlorine atom instead of fluorine.
®-8-Bromo-6-methylchroman-4-amine: Similar structure but with a methyl group instead of fluorine.
®-8-Bromo-6-hydroxychroman-4-amine: Similar structure but with a hydroxyl group instead of fluorine.
Uniqueness
®-8-Bromo-6-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
特性
分子式 |
C9H9BrFNO |
|---|---|
分子量 |
246.08 g/mol |
IUPAC名 |
(4R)-8-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9BrFNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m1/s1 |
InChIキー |
NJWYNRUZEDPIDT-MRVPVSSYSA-N |
異性体SMILES |
C1COC2=C([C@@H]1N)C=C(C=C2Br)F |
正規SMILES |
C1COC2=C(C1N)C=C(C=C2Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


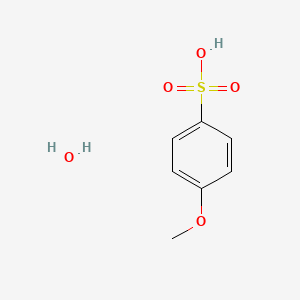
![3-Iodo-6-methoxy-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13133361.png)
![2-Chloroimidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13133363.png)

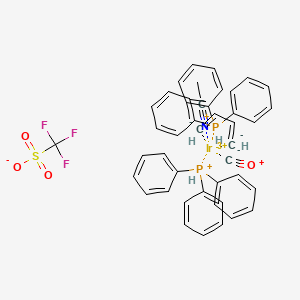
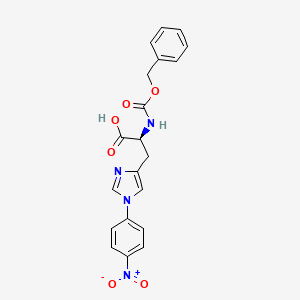

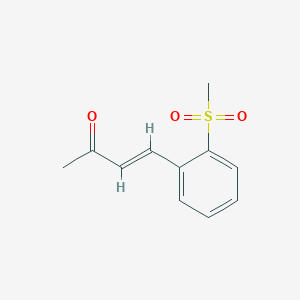
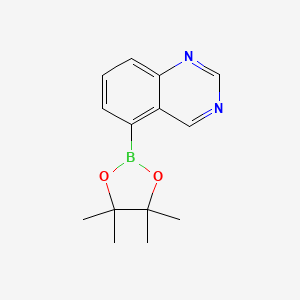
![tert-Butyl 5-(benzyloxy)-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13133399.png)
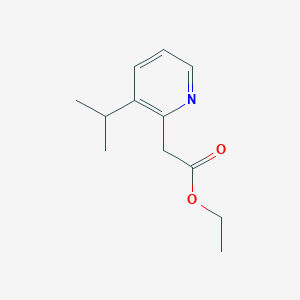

![[3,3'-Bipyridine]-4-carbonitrile](/img/structure/B13133424.png)
